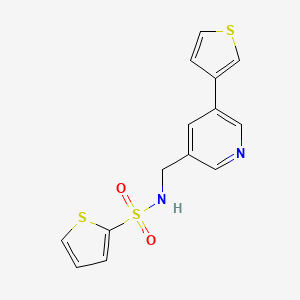

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

Description

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a unique structure combining thiophene and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both thiophene and sulfonamide groups in its structure suggests it may exhibit interesting chemical reactivity and biological activity.

Properties

IUPAC Name |

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S3/c17-21(18,14-2-1-4-20-14)16-8-11-6-13(9-15-7-11)12-3-5-19-10-12/h1-7,9-10,16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBUWDBSDHLFRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the key intermediate, 5-(thiophen-3-yl)pyridine. This can be synthesized via a Suzuki-Miyaura coupling reaction between 3-bromopyridine and thiophene-3-boronic acid under palladium catalysis .

The next step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and reduce costs. This could involve the use of continuous flow reactors for the coupling and sulfonation steps, which allow for better control over reaction conditions and scalability. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Biochemical Interactions

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide interacts with various enzymes and proteins, influencing cellular processes. Notably, it has been shown to modulate oxidative stress responses by interacting with enzymes like superoxide dismutase and catalase .

Table 1: Summary of Biochemical Interactions

| Enzyme/Protein | Interaction Type | Effect |

|---|---|---|

| Superoxide Dismutase | Inhibition | Reduces reactive oxygen species (ROS) |

| Catalase | Modulation | Alters oxidative stress response |

| PI3K/Akt Pathway | Activation | Promotes cell survival and proliferation |

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown its effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 250 µg/mL | |

| Escherichia coli | 125 µg/mL |

Anticancer Potential

Preliminary studies have suggested that this compound may inhibit cancer cell proliferation. In vitro studies demonstrated its ability to induce apoptosis in specific cancer cell lines, indicating potential therapeutic applications in oncology.

Case Study: Anticancer Activity

In one study, the compound was evaluated for its cytotoxic effects on cancer cell lines, showing significant inhibition of cell growth with an IC50 value that warrants further investigation into its mechanisms of action and efficacy in vivo.

Molecular Mechanism of Action

The molecular mechanism underlying the biological activity of this compound involves binding to specific biomolecules, which can lead to alterations in their activity. This includes:

- Enzyme Inhibition: The compound inhibits enzymes involved in oxidative stress responses.

- Receptor Modulation: It interacts with multiple receptors, influencing signaling pathways related to cell survival and proliferation.

Mechanism of Action

The mechanism by which N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. The thiophene and pyridine rings can also interact with various molecular targets through π-π stacking and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

- **5-(Thiophen-3-yl)p

Thiophene-2-sulfonamide: Similar in structure but lacks the pyridine ring.

Biological Activity

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique combination of thiophene and pyridine moieties, which may enhance its interaction with biological targets. Its molecular formula is with a molecular weight of 364.5 g/mol . The structural diversity is crucial for its pharmacological applications.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various sulfonamide derivatives, this compound demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) | Target Bacteria |

|---|---|---|---|

| N-(thiophen... | 18 (E. coli) | 125 | E. coli |

| 15 (S. aureus) | 250 | S. aureus | |

| Sulfamethoxazole | 29.67 | 62.5 | C. albicans |

| 27.67 | 125 | C. parapsilosis |

This table summarizes the antimicrobial effectiveness of the compound compared to established sulfonamides like sulfamethoxazole .

2. Anticancer Activity

The compound's anticancer potential has also been investigated, particularly its ability to inhibit cancer cell proliferation. Studies have shown that derivatives containing thiophene and pyridine rings can induce apoptosis in various cancer cell lines, suggesting a mechanism involving the modulation of signaling pathways related to cell survival.

Case Study:

In vitro studies demonstrated that this compound reduced the viability of breast cancer cells by approximately 60% at a concentration of 10 µM after 48 hours of treatment .

3. Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines. In animal models, administration of the compound resulted in a significant decrease in levels of TNF-alpha and IL-6, markers associated with inflammation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : It likely interacts with receptors that mediate inflammatory responses, leading to decreased cytokine production.

Comparative Analysis with Similar Compounds

To understand the distinct biological properties of this compound, it is essential to compare it with similar thiophene derivatives:

| Compound | Biological Activity |

|---|---|

| Suprofen | Nonsteroidal anti-inflammatory drug |

| Articaine | Dental anesthetic |

| N-(thiophen... | Antimicrobial, anticancer |

This comparison highlights how the unique structural features of this compound may confer distinct therapeutic advantages over other compounds .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Core Formation : Pyridine-thiophene hybrids are constructed via cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors .

- Sulfonamide Introduction : Reacting the amine-functionalized intermediate with thiophene-2-sulfonyl chloride in the presence of a base (e.g., pyridine) .

- Characterization : Key intermediates are validated via NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm for thiophene and pyridine moieties) and LC-MS for molecular weight confirmation .

Q. How can the electronic properties of this compound be experimentally evaluated?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure absorbance in the 250–400 nm range to assess π→π* transitions influenced by the conjugated thiophene-pyridine system .

- Cyclic Voltammetry : Determine redox potentials to identify electron-rich (thiophene) and electron-deficient (pyridine) regions .

- DFT Calculations : Compare experimental data with computational models to validate electronic distributions .

Q. What are the common solubility challenges, and how can they be addressed in formulation?

- Methodological Answer :

- Solubility Screening : Test in DMSO, THF, and aqueous buffers (pH 1–10). Low solubility in polar solvents is common due to aromatic stacking .

- Co-solvent Systems : Use PEG-400 or cyclodextrin-based carriers to enhance bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?

- Methodological Answer :

- Dynamic Effects : NMR may show averaged signals for flexible groups (e.g., methylene bridges), while X-ray captures static conformations .

- Crystallographic Validation : Compare bond angles (e.g., C–S–C in thiophene: ~92° in X-ray vs. DFT-predicted 94°) to identify torsional strain .

- Variable-Temperature NMR : Probe conformational changes by acquiring spectra at 25°C and −40°C .

Q. What strategies optimize the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Studies : Use PyMOL or AutoDock to model sulfonamide binding to active sites (e.g., carbonic anhydrase) .

- SAR Modifications : Introduce substituents (e.g., halogens at pyridine C-5) to enhance hydrophobic interactions, guided by IC data from analogs .

- Bioisosteric Replacement : Replace thiophene with furan to assess impact on binding affinity while retaining geometry .

Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be analyzed?

- Methodological Answer :

- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., sulfonamide hydrolysis) that reduces in vivo efficacy .

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution to correlate in vitro potency with bioavailability .

- Metabolite Identification : LC-HRMS to detect oxidized thiophene metabolites that may alter activity .

Contradictions and Mitigation

- Synthetic Yield Variability : Discrepancies in sulfonamide coupling efficiency (40–80%) may arise from trace moisture; use molecular sieves and anhydrous solvents .

- Biological Activity : Inconsistent IC values across assays could reflect differences in cell permeability; standardize assay protocols (e.g., serum-free media) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.